N-(1,3-dithiolan-2-ylidene)benzenesulfonamide
CAS No.: 13068-41-2
Cat. No.: VC4152149
Molecular Formula: C9H9NO2S3
Molecular Weight: 259.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13068-41-2 |
---|---|
Molecular Formula | C9H9NO2S3 |
Molecular Weight | 259.36 |
IUPAC Name | N-(1,3-dithiolan-2-ylidene)benzenesulfonamide |
Standard InChI | InChI=1S/C9H9NO2S3/c11-15(12,8-4-2-1-3-5-8)10-9-13-6-7-14-9/h1-5H,6-7H2 |
Standard InChI Key | UMAVVZITDRDUAT-UHFFFAOYSA-N |
SMILES | C1CSC(=NS(=O)(=O)C2=CC=CC=C2)S1 |
Introduction
Structural Characteristics and Molecular Conformation
The core structure of N-(1,3-dithiolan-2-ylidene)benzenesulfonamide consists of a five-membered 1,3-dithiolane ring fused to a benzenesulfonamide group. The dithiolane ring adopts a planar conformation due to the conjugated π-system formed by the sulfur atoms and the exocyclic double bond. X-ray crystallographic studies of related compounds, such as 3-(1,3-dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione, reveal V-shaped molecular geometries with dihedral angles between aromatic rings ranging from 65.9° to 2.6°, depending on substituents . For the title compound, steric interactions between the sulfonamide group and the dithiolane ring likely influence its solid-state packing, as observed in analogous systems where C–H···O and C–H···S interactions stabilize the crystal lattice .
Key Structural Features:
-
Dithiolane Ring: The 1,3-dithiolane ring contributes to electron delocalization, enhancing the compound’s stability and reactivity.
-
Sulfonamide Group: The –SO2NH– moiety introduces hydrogen-bonding capabilities and polar character, affecting solubility and intermolecular interactions.
-
Conformational Flexibility: Restricted rotation around the sulfonamide N–S bond may lead to isomerism, as seen in hydrazide derivatives with similar architectures .
Synthetic Methodologies and Optimization
Formation of the Dithiolan-2-ylidene Moiety
The 1,3-dithiolan-2-ylidene group is typically synthesized via cyclization reactions involving carbon disulfide (CS2) and α,ω-dihaloalkanes. For example, N'-(1,3-dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide was prepared by treating 3-(phenylamino)propanehydrazide with CS2 in ethanolic KOH, followed by refluxing with 1,2-dibromoethane . This method can be adapted for N-(1,3-dithiolan-2-ylidene)benzenesulfonamide by replacing the hydrazide precursor with benzenesulfonamide (Scheme 1).
Scheme 1. Proposed synthesis of N-(1,3-dithiolan-2-ylidene)benzenesulfonamide:
-
Benzenesulfonamide + CS2 → Intermediate thioamide
-
Cyclization with 1,2-dibromoethane → Target compound
Catalytic Enhancements
Lewis acids such as B(C6F5)3 have been shown to accelerate carbene insertion reactions in dithiolane-containing systems . In the presence of hexafluoroisopropanol (HFIP), B(C6F5)3 activates substrates via hydrogen-bonding interactions, enabling efficient C–H functionalization. Applying these conditions to the title compound could facilitate further derivatization at the sulfonamide nitrogen or dithiolane ring.
Table 1. Synthetic Conditions for Dithiolan-2-ylidene Derivatives
Substrate | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
3-(Phenylamino)propanehydrazide | CS2, KOH, 1,2-dibromoethane | 63–77 | |
α-Aroyl ketene dithioacetals | B(C6F5)3, HFIP, 25°C | 70–84 |
Physicochemical Properties and Spectroscopic Analysis
Spectroscopic Characterization
-
1H NMR: Signals for the dithiolane methylene protons typically appear as multiplets at δ 3.49–3.72 ppm, split due to restricted rotation (e.g., s-E/s-Z isomerism) . The sulfonamide NH proton resonates as a singlet near δ 10.1–10.3 ppm, comparable to hydrazide analogs .
-
13C NMR: The thiocarbonyl carbon (C=S) is observed at δ 165–175 ppm, while the sulfonamide sulfur-linked carbon appears near δ 55–60 ppm .
-
IR Spectroscopy: Strong absorption bands at 1150–1170 cm⁻¹ (S=O stretching) and 650–680 cm⁻¹ (C–S stretching) confirm the functional groups .
Thermal Stability
Dithiolane derivatives exhibit moderate thermal stability, with decomposition temperatures above 200°C. The sulfonamide group enhances thermal resilience, as seen in N-substituted pyridone analogs that remain stable up to 250°C .
Reaction Type | Catalyst | Substrate | Product Yield (%) |
---|---|---|---|
C–H Insertion | B(C6F5)3 | α-Aroyl ketene dithioacetals | 70–84 |
Cycloaddition | None | 3-Diazooxindoles | 49–80 |
Biological and Material Applications
While direct data on the title compound’s bioactivity are lacking, structurally related sulfonamides exhibit antimicrobial and antitumor properties . The dithiolane ring’s electron-rich nature also suggests utility in conductive polymers or coordination chemistry, akin to N-substituted pyridones used in β-thalassemia treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume